YB-0158

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

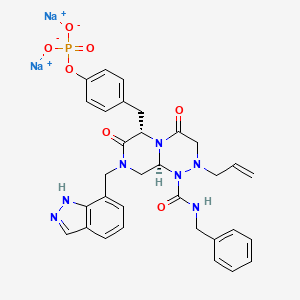

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCIVAHDHKFRLG-QLBXQKMFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N7Na2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YB-0158: A Targeted Approach to Colorectal Cancer by Modulating Sam68 Function

For Immediate Release

OTTAWA, ON – A novel small molecule, YB-0158, has demonstrated significant potential in preclinical studies for the treatment of colorectal cancer by targeting cancer stem cells (CSCs). Research has elucidated its mechanism of action, which centers on the modulation of the RNA-binding protein Sam68, leading to the disruption of key oncogenic signaling pathways. This in-depth guide provides a technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the involved molecular pathways.

Core Mechanism of Action: Targeting Sam68

This compound is a reverse-turn peptidomimetic small molecule identified through in silico screening for its high binding affinity to Sam68 (Src associated in mitosis of 68 kDa).[1][2] Sam68 is a multifunctional protein implicated in various cellular processes, including RNA processing and signal transduction. In colorectal cancer, particularly in cancer stem cells, Sam68 plays a crucial role in maintaining tumorigenicity.

The primary action of this compound is to bind to Sam68, which induces the nuclear accumulation of Sam68.[1] This subcellular relocalization of Sam68 is a critical event that triggers a cascade of downstream effects, ultimately inhibiting the self-renewal and survival of colorectal cancer stem cells.

Modulation of Key Signaling Pathways

The therapeutic effects of this compound in colorectal cancer are mediated through the modulation of at least two critical signaling pathways: the Wnt/β-catenin pathway and the NF-κB pathway.[1]

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer and is essential for the maintenance of cancer stem cells.[3] this compound treatment leads to the downregulation of canonical Wnt/β-catenin target genes. This is achieved through a novel mechanism involving the CREB-binding protein (CBP).

Upon this compound-induced nuclear accumulation, Sam68 forms a complex with CBP. This sequestration of CBP prevents it from acting as a co-activator for β-catenin-mediated transcription of pro-tumorigenic genes such as LGR5 and MYC.

References

- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of YB-0158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YB-0158 is a novel small molecule, characterized as a reverse-turn peptidomimetic, that has demonstrated significant potential as a targeted agent against cancer stem cells (CSCs), particularly in the context of colorectal cancer. This technical guide provides an in-depth overview of the molecular target of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental evidence supporting these findings. The information presented is collated from peer-reviewed scientific literature to aid researchers and professionals in the fields of oncology and drug development.

Primary Molecular Target: Sam68

The primary molecular target of this compound has been identified as the Src-associated in mitosis 68 kDa protein (Sam68) , also known as KHDRBS1.[1][2] Sam68 is a multifunctional RNA-binding protein implicated in various cellular processes, including signal transduction, alternative splicing, and cell cycle regulation.[2] Computational and biochemical studies have confirmed that Sam68 is a direct protein target of this compound and other reverse-turn peptidomimetic small molecules.[1] this compound was identified through an in silico drug discovery pipeline designed to find structures with a high predicted affinity for Sam68.[1]

The interaction between this compound and Sam68 is predicted to occur within a defined binding pocket. Specifically, the 1H-indazole function of this compound is predicted to form two hydrogen bonds with the glycine 305 residue of Sam68. This interaction is crucial for the biological activity of this compound.

Mechanism of Action and Signaling Pathway Modulation

This compound exerts its anti-cancer effects by modulating the function of Sam68 and consequently impacting downstream signaling pathways critical for cancer stem cell maintenance.

Disruption of Sam68-Src Interaction

A key mechanism of action of this compound is the disruption of the interaction between Sam68 and the proto-oncogene tyrosine-protein kinase Src. This interaction is mediated by the binding of the Src SH3 domain to proline-rich motifs within Sam68. By binding to Sam68, this compound interferes with this association, leading to downstream cellular effects.

Modulation of the Wnt/β-catenin Signaling Pathway

This compound has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway for the self-renewal of cancer stem cells. The proposed mechanism involves the this compound-induced nuclear accumulation of Sam68. In the nucleus, Sam68 can form a complex with the transcriptional co-activator CREB-binding protein (CBP). This sequestration of CBP is thought to reduce its availability for β-catenin-mediated transcription of Wnt target genes, such as LGR5 and MYC, which are crucial for maintaining stemness.

The following diagram illustrates the proposed signaling pathway affected by this compound:

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: In Vitro Potency of this compound

| Cell Line | Assay Type | Parameter | Value (μM) | Reference |

| t-hESCs | Growth Inhibition | - | ~10-fold more potent than CWP232228 | |

| HT29 (CRC) | Growth Inhibition | - | ~5-fold more potent than CWP232228 | |

| MC38 | Growth Inhibition | EC50 | 1.64 |

Table 2: Cellular Effects of this compound

| Cell Line | Treatment | Effect | Observation | Reference |

| CRC cells | 0.2 μM and 0.5 μM for 48 hours | Apoptosis | Significant increase in activated Caspase-3/7 | |

| HT29 | 0.3 μM | Wnt Target Gene Expression | Decreased CBP recruitment at LGR5 and MYC promoters |

Experimental Protocols

Detailed step-by-step protocols for the key experiments are provided below, based on the methodologies described in the primary literature.

Protocol 1: Cell Viability and Growth Inhibition Assay

This protocol is used to determine the potency of this compound in inhibiting cell growth.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cells (e.g., HT29, MC38) in a 96-well, clear-bottom, white-walled plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A DMSO control should be included.

-

Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. The data is then normalized to the DMSO control, and dose-response curves are generated to calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by this compound through the detection of activated caspases 3 and 7.

Methodology:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound at the desired concentrations (e.g., 0.2 μM and 0.5 μM) for a specified time (e.g., 48 hours). Include a DMSO-treated control.

-

Assay Reagent Preparation: Prepare the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay, Promega) according to the manufacturer's protocol.

-

Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence in each well using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and thus, increased apoptosis.

-

Data Analysis: Normalize the luminescence readings to the DMSO control to determine the fold-increase in apoptosis.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for CBP Recruitment

This protocol is used to assess the effect of this compound on the recruitment of the co-activator CBP to the promoters of Wnt target genes.

Workflow Diagram:

Methodology:

-

Cell Treatment and Crosslinking: Treat cells (e.g., HT29) with this compound (e.g., 0.3 μM) or DMSO. After treatment, crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBP overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating. Treat with RNase A and Proteinase K, and then purify the DNA.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific for the promoter regions of Wnt target genes (e.g., LGR5, MYC).

-

Data Analysis: Calculate the amount of immunoprecipitated promoter DNA relative to the total input DNA. Compare the results from this compound-treated cells to the DMSO-treated control to determine the change in CBP recruitment.

Conclusion

This compound is a promising anti-cancer agent that directly targets the RNA-binding protein Sam68. By binding to Sam68, this compound disrupts its interaction with Src and modulates the Wnt/β-catenin signaling pathway, a key driver of cancer stem cell properties. This leads to decreased proliferation and increased apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar targeted therapies. Further research to elucidate the precise binding kinetics and to expand the scope of in vivo efficacy studies is warranted.

References

YB-0158: A Novel Peptidomimetic Targeting Cancer Stem Cell Vulnerabilities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of YB-0158, a novel reverse-turn peptidomimetic compound targeting colorectal cancer stem cells (CSCs). This compound was identified through an in silico drug discovery pipeline and has demonstrated enhanced potency in preclinical models. This guide details the current understanding of this compound's molecular interactions, its impact on key signaling pathways, and summarizes the available quantitative data and experimental methodologies.

Discovery and Rationale

This compound was discovered through a computational and biochemical drug discovery effort aimed at identifying novel reverse-turn peptidomimetic structures with superior activity against cancer stem cells.[1] This approach built upon the understanding of existing peptidomimetics that modulate CSC signaling pathways. This compound is a phosphate-stabilized prodrug of the active compound YB-0159.[1] Its design features an 1H-indazole functional group, which is predicted to form critical hydrogen bonds within the binding pocket of its primary target, Sam68.[1]

Caption: Workflow for the in silico discovery of this compound.

Chemical Synthesis

While the primary literature confirms the successful small molecule synthesis of this compound, a detailed, step-by-step experimental protocol for its chemical synthesis has not been publicly disclosed.[1] However, the synthesis of reverse-turn peptidomimetics often involves solid-phase peptide synthesis (SPPS) techniques or solution-phase methodologies. These approaches typically utilize protected amino acid precursors and coupling reagents to build the peptidomimetic backbone, followed by modifications to introduce non-natural functionalities and conformational constraints that mimic a peptide beta-turn.

This compound is characterized as a phosphate-stabilized prodrug, suggesting that a final phosphorylation step is involved in its synthesis to enhance its bioavailability. The active form, YB-0159, is generated in situ through the hydrolysis of this phosphate moiety.[1]

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the Src-associated in mitosis 68 kDa protein (Sam68). Sam68 is an RNA-binding protein that also functions as a signaling adaptor molecule implicated in various cellular processes, including RNA processing and signal transduction. In the context of cancer, particularly colorectal cancer, Sam68 is involved in pathways that promote cancer stem cell properties.

This compound exerts its anti-cancer effects by disrupting the interaction between Sam68 and Src. This disruption modulates downstream signaling pathways critical for CSC maintenance and survival, including the Wnt/β-catenin and NF-κB pathways.

Caption: this compound mechanism of action on signaling pathways.

Quantitative Data

The following table summarizes the available quantitative data for this compound, demonstrating its potency in various cancer cell models.

| Parameter | Cell Line/Model | Value | Reference |

| Growth Inhibition | |||

| EC50 | Transformed human Embryonic Stem Cells (t-hESCs) | ~10-fold more potent than CWP232228 | |

| EC50 | HT29 Colorectal Cancer Cells | ~5-fold more potent than CWP232228 | |

| EC50 | MC38 Murine Colon Adenocarcinoma Cells | 1.64 µM | MedChemExpress |

| Apoptosis Induction | |||

| Caspase-3/7 Activation | CRC Cells | Significant increase at 0.2 µM and 0.5 µM (48 hours) | MedChemExpress |

| Wnt/β-catenin Pathway Inhibition | |||

| CBP Recruitment at LGR5 and MYC promoters | HT29 Cells | Decreased at 0.3 µM | MedChemExpress |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Culture and Dose-Response Assays

-

Cell Lines: Transformed human Embryonic Stem Cells (t-hESCs), HT29, and HCT116 human colorectal cancer cells.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. This compound, dissolved in a suitable solvent such as DMSO, is added to the culture medium at varying concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Endpoint Analysis: Cell viability and proliferation are assessed after a defined incubation period (e.g., 48-72 hours) using standard assays such as MTT, CellTiter-Glo, or direct cell counting. Dose-response curves are generated to calculate EC50/IC50 values.

Apoptosis Assays

-

Methodology: Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of executioner caspases (Caspase-3 and -7) using commercially available luminescent or fluorescent assays.

-

Protocol Outline:

-

Treat cells with this compound or vehicle control for the desired duration.

-

For Annexin V/PI staining, harvest cells and stain according to the manufacturer's protocol, followed by analysis on a flow cytometer.

-

For caspase activity assays, lyse the cells and incubate the lysate with a luminogenic or fluorogenic caspase substrate. Measure the signal using a luminometer or fluorometer.

-

Co-immunoprecipitation for Protein-Protein Interaction

-

Objective: To assess the disruption of the Sam68-Src interaction by this compound.

-

Protocol Outline:

-

Treat CRC cells with this compound or vehicle control.

-

Lyse the cells in a suitable buffer to preserve protein-protein interactions.

-

Incubate the cell lysates with an antibody specific for either Sam68 or Src, coupled to protein A/G beads.

-

The antibody-bead complex will pull down the target protein and its binding partners.

-

After washing to remove non-specific binders, the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against both Sam68 and Src. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.

-

Caption: Workflow for Co-IP to assess Sam68-Src interaction.

In Vivo Tumor Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).

-

Tumor Implantation: Human colorectal cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.

-

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

-

Endpoint Analysis: Tumor growth is monitored regularly using calipers. At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., histology, immunohistochemistry, or molecular analysis) to assess the in vivo efficacy and mechanism of action of this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate that demonstrates potent and selective activity against colorectal cancer stem cells. Its mechanism of action, involving the disruption of the Sam68-Src interaction and subsequent modulation of key CSC signaling pathways, provides a strong rationale for its further development. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, comprehensive toxicology and safety profiling, and further investigation into its efficacy in a broader range of cancer models. The public disclosure of its detailed chemical synthesis would also be beneficial for the wider research community to explore its full therapeutic potential.

References

Structural Analysis of YB-0158: A Potent Inhibitor of the Wnt Signaling Pathway in Colorectal Cancer Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YB-0158 is a novel, reverse-turn peptidomimetic compound that has emerged as a promising therapeutic agent targeting colorectal cancer stem cells (CSCs). These cells are a subpopulation within tumors responsible for initiation, progression, metastasis, and resistance to conventional therapies. The unique mechanism of action of this compound, involving the disruption of a key protein-protein interaction and subsequent inhibition of the Wnt/β-catenin signaling pathway, makes it a subject of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the structural analysis of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Note on Analogs: While this guide focuses on the structural and functional analysis of this compound, it is important to note that, at the time of this writing, detailed public information regarding the synthesis and structure-activity relationships (SAR) of a series of this compound analogs is limited. Therefore, the quantitative data and experimental protocols provided herein primarily pertain to the parent compound, this compound.

Data Presentation

The following table summarizes the available quantitative data for this compound, highlighting its potency and activity in various cellular and biochemical assays.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 | 1.64 µM | MC38 | Cell Viability | [1] |

| Apoptosis Induction | Significant increase at 0.2 µM and 0.5 µM | CRC cells | Caspase-3/7 Activation | [1] |

| Target Gene Repression | Decrease in CBP recruitment at LGR5 and MYC promoters at 0.3 µM | HT29 | Chromatin Immunoprecipitation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro Src Kinase Assay

This assay is designed to indirectly assess the disruption of the Sam68-Src interaction by measuring the activity of the Src kinase. A reduction in Src activity in the presence of this compound suggests a disruption of the activating interaction with Sam68.

Materials:

-

Recombinant active Src kinase

-

Sam68 protein

-

[γ-32P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

Enolase (as a generic Src substrate)

-

This compound at various concentrations

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Prepare a reaction mixture containing Src kinase, Sam68, and enolase in the kinase buffer.

-

Add this compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixtures for 15-30 minutes at 30°C to allow for the binding of this compound.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated enolase by autoradiography.

-

Quantify the band intensities to determine the extent of Src kinase inhibition by this compound.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Colorectal cancer stem cells (e.g., patient-derived organoids or established cell lines)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed colorectal cancer stem cells in appropriate culture vessels and allow them to adhere or form spheroids.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the structural analysis of this compound.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro Src kinase assay.

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

References

In Silico Analysis of YB-0158 and Sam68 Interaction: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in silico docking studies of the small molecule YB-0158 with its target, the Src Associated in Mitosis 68kDa protein (Sam68). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of targeting Sam68.

Executive Summary

This compound, a novel reverse-turn peptidomimetic, was identified through a comprehensive in silico screening process designed to discover small molecules with a high binding affinity for Sam68.[1] Subsequent studies have demonstrated that this compound effectively disrupts the interaction between Sam68 and Src, leading to the nuclear accumulation of Sam68. This nuclear sequestration of Sam68 modulates the Wnt/β-catenin signaling pathway, presenting a promising strategy for targeting cancer stem cells.[1][2] This guide details the computational methodologies employed in these studies, presents the quantitative binding data, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The in silico screening of a virtual library of reverse-turn peptidomimetic structures predicted the binding affinities of various compounds to the P3-P5 proline-rich domains of Sam68 (amino acids 275-374). The following table summarizes the predicted binding energies for this compound and related compounds. A more negative binding energy indicates a stronger predicted interaction.

| Compound ID | Predicted Binding Energy (kcal/mol) |

| This compound | -9.5 |

| CWP232228 | -8.7 |

| ICG-001 | -8.1 |

| PRI-724 | -9.2 |

Data sourced from supplementary materials of Masibag et al., 2021.

Experimental Protocols

In Silico Docking and Virtual Screening

The identification of this compound was the result of a structured in silico drug discovery pipeline. The core methodology is outlined below:

-

Protein Structure Preparation: A homology model of the Sam68 P3 to P5 proline-rich domains (amino acids 275-374) was utilized as the receptor for docking studies. This region is critical for mediating protein-protein interactions, including the binding of Src.[2]

-

Ligand Library Preparation: A virtual library of known and hypothetical reverse-turn peptidomimetic structures was compiled. These compounds were selected based on a scaffold known to interact with protein-protein interfaces.

-

Molecular Docking: The virtual screening was performed using molecular docking simulations. While the specific software and force field are detailed in the primary literature, a general workflow involves:

-

Energy minimization of both the receptor and ligand structures.

-

Defining the binding site (or "docking pocket") on the Sam68 model, centering on key residues known to be involved in interactions, such as Glycine 305 (G305).[2]

-

Flexible docking of each ligand from the library into the defined binding site of Sam68.

-

Scoring and ranking of the docked poses based on the calculated binding free energy. The more negative the score, the higher the predicted binding affinity.

-

-

Hit Selection and Validation: Compounds with the most favorable predicted binding energies, such as this compound, were selected for further in vitro and in vivo validation to confirm their biological activity.

Site-Directed Mutagenesis and Cellular Assays

To validate the predicted binding mode of this compound, site-directed mutagenesis of Sam68 was performed. The glycine residue at position 305 (G305) was identified as a critical interaction point in silico. Mutating this residue to asparagine (G305N) was shown to significantly decrease the potency of this compound in cellular growth inhibition assays, thereby confirming the importance of this residue in the binding of this compound to Sam68.

Mandatory Visualizations

Experimental Workflow: In Silico Screening

References

YB-0158: A Novel Sam68 Inhibitor with Potent Anti-Cancer Stem Cell Activity

A Technical Overview for Drug Development Professionals

YB-0158 is an investigational small molecule that has demonstrated significant potential as a therapeutic agent targeting cancer stem cells (CSCs), particularly in the context of colorectal cancer. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.

Mechanism of Action: Targeting the Sam68 Pathway

This compound is a reverse-turn peptidomimetic designed through in silico screening to target Sam68 (Src-associated in mitosis 68 kDa protein).[1] Sam68 is an RNA-binding protein implicated in various cellular processes, including signal transduction and RNA metabolism, and its overexpression has been linked to the progression of several cancers. This compound was developed as a putative prodrug containing a hydrolyzable phosphate moiety, similar in structure to the compound CWP232228.[1] Its design includes an 1H-indazole function, which is predicted to form two hydrogen bonds with glycine 305 within the binding pocket of Sam68, contributing to its high-affinity binding.[1]

By inhibiting Sam68, this compound disrupts key signaling pathways essential for the maintenance and self-renewal of cancer stem cells. A primary downstream effect is the downregulation of the Wnt/β-Catenin signaling pathway, a critical driver of CSC proliferation and survival.[1] This targeted inhibition leads to a cascade of transcriptional changes that promote differentiation and reduce the malignant potential of cancer cells.

Preclinical Efficacy and Biological Activity

Preclinical studies have highlighted the potent and selective anti-cancer activity of this compound, particularly against colorectal cancer stem cells.

In Vitro Potency

Dose-response experiments have shown that this compound exhibits significantly higher potency compared to its predecessor, CWP232228.[1]

| Cell Line | Compound | Growth Inhibition Potency |

| t-hESCs | This compound | ~10-fold higher than CWP232228 |

| HT29 CRC cells | This compound | ~5-fold higher than CWP232228 |

Effects on Cancer Stem Cell Hallmarks

This compound has been shown to effectively impede several key hallmarks of cancer stem cells:

-

Loss of Pluripotency: Treatment with this compound leads to a reduction in the population of OCT4-positive cells, a marker of pluripotency.

-

Impaired Self-Renewal: The compound significantly lowers the tumor-initiating capacity of primary organoids in secondary assays.

-

Induction of Differentiation: this compound treatment upregulates the expression of intestinal differentiation and cell polarization markers such as KRT20, DPP4, KLF4, CDH17, and TJP1.

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Gene set enrichment analysis reveals that the transcriptional response to this compound correlates with an enhanced organization of epithelial cell junctions, suggesting a reversal of the EMT process.

-

Cell Cycle Arrest: The compound decreases the expression of positive cell cycle regulators like CDC45, E2F1, and CDK4, while increasing the expression of the proliferation inhibitor CDKN2B.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

-

Dose-Response Assays: Growth inhibition was assessed in human embryonic stem cells (t-hESCs) and the HT29 colorectal cancer cell line. Cells were treated with varying concentrations of this compound and the comparator CWP232228. Cell viability was measured after a defined incubation period using standard colorimetric assays (e.g., MTT or CellTiter-Glo). The potency was determined by calculating the half-maximal inhibitory concentration (IC50).

-

Pluripotency Analysis: To assess the effect on pluripotency, t-hESCs were treated with this compound. Following treatment, cells were fixed and stained for the pluripotency marker OCT4 using immunofluorescence. The percentage of OCT4-positive cells was quantified using fluorescence microscopy or flow cytometry.

-

Gene Expression Analysis: HT29 cells were treated with this compound or a vehicle control. Total RNA was extracted, and RNA sequencing (RNA-Seq) was performed to obtain a global transcriptional profile. Differential gene expression analysis was conducted to identify up- and down-regulated genes. Gene Set Enrichment Analysis (GSEA) was then used to identify enriched biological pathways and gene signatures. Key gene expression changes, such as those for cell cycle regulators (CDC45, E2F1, CDK4, CDKN2B) and differentiation markers (KRT20, DPP4, KLF4, CDH17, TJP1), were validated using quantitative real-time PCR (qPCR).

-

Tumor Organoid Assays: Primary tumor organoids were established from human colorectal cancer tissue. These organoids were treated with this compound. To assess the impact on self-renewal, a secondary organoid formation assay was performed. This involved dissociating the primary organoids into single cells and replating them to determine their capacity to form new organoids, which is a measure of tumor-initiating capacity.

Conclusion

This compound represents a promising new therapeutic candidate that selectively targets the Sam68 pathway in colorectal cancer stem cells. Its enhanced potency and ability to modulate key CSC-related pathways underscore its potential for further development as an anti-neoplastic agent. The detailed preclinical characterization provides a strong rationale for advancing this compound into further translational and clinical studies.

References

YB-0158: A Novel Peptidomimetic Targeting Gene Expression in Colorectal Cancer Stem Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with cancer stem cells (CSCs) playing a pivotal role in tumor initiation, recurrence, and therapeutic resistance. The aberrant activation of signaling pathways, such as the Wnt/β-catenin cascade, is a hallmark of CRC progression and a key driver of CSC maintenance. YB-0158, a novel reverse-turn peptidomimetic small molecule, has emerged as a promising therapeutic agent that selectively targets colorectal CSCs. This technical guide provides a comprehensive overview of the impact of this compound on gene expression in CRC cells, detailing its mechanism of action, the specific signaling pathways it modulates, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: Targeting the Sam68-Src Axis

This compound exerts its anti-cancer effects by targeting the Src-associated in mitosis 68 kDa protein (Sam68), a key regulator of various cellular processes, including RNA processing and signal transduction.[1] In CRC cells, a significant portion of Sam68 is localized in the cytoplasm, where it interacts with the Src tyrosine kinase. This interaction is crucial for maintaining the cytoplasmic localization of Sam68.

This compound has been shown to disrupt the interaction between Sam68 and the SH3 domain of Src.[1] This disruption leads to a significant accumulation of Sam68 in the nucleus. The nuclear translocation of Sam68 is a critical step in the mechanism of action of this compound, as it initiates a cascade of events that ultimately alter gene expression programs in CRC cells.

Impact on Gene Expression: Modulation of Wnt/β-catenin and NF-κB Signaling

The nuclear accumulation of Sam68 induced by this compound has profound effects on gene expression, primarily through the modulation of two critical signaling pathways in CRC: Wnt/β-catenin and NF-κB.

Downregulation of Wnt/β-catenin Signaling

Upon translocation to the nucleus, Sam68 sequesters the CREB-binding protein (CBP), a crucial co-activator for β-catenin-mediated transcription.[1] This sequestration prevents CBP from interacting with β-catenin, leading to the downregulation of canonical Wnt target genes that are essential for CSC self-renewal and proliferation.

Modulation of NF-κB Signaling

This compound treatment has also been observed to upregulate the expression of several target genes of the nuclear factor κB (NF-κB) pathway.[1] The precise mechanism by which nuclear Sam68 modulates NF-κB signaling is still under investigation, but it is hypothesized to involve interactions with components of the NF-κB transcription factor complex, leading to altered transcriptional activity.

Quantitative Analysis of Gene Expression Changes

RNA-sequencing analysis of CRC cell lines, such as HT29, treated with this compound has revealed significant changes in the expression of genes involved in key cellular processes. The following tables summarize the differential expression of selected genes.

Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Genes in HT29 Cells

| Gene Symbol | Gene Name | Function | Log2 Fold Change |

| LGR5 | Leucine-rich repeat-containing G-protein coupled receptor 5 | Wnt target, CSC marker | -1.5 |

| AXIN2 | Axin 2 | Wnt target, negative regulator | -1.2 |

| MYC | MYC proto-oncogene | Wnt target, proliferation | -1.8 |

| CCND1 | Cyclin D1 | Wnt target, cell cycle | -1.1 |

Table 2: Effect of this compound on NF-κB Signaling Pathway Target Genes in HT29 Cells

| Gene Symbol | Gene Name | Function | Log2 Fold Change |

| NFKBIA | NFKB inhibitor alpha | NF-κB inhibitor | +1.3 |

| BCL2A1 | BCL2 related protein A1 | Anti-apoptotic | +1.6 |

| TNFAIP3 | TNF alpha induced protein 3 | Negative regulator of NF-κB | +1.9 |

| ICAM1 | Intercellular adhesion molecule 1 | Cell adhesion | +1.4 |

Table 3: Effect of this compound on Colorectal Cancer Stem Cell Markers in HT29 Cells

| Gene Symbol | Gene Name | Function | Log2 Fold Change |

| CD44 | CD44 molecule | CSC marker, adhesion | -2.1 |

| ALDH1A1 | Aldehyde dehydrogenase 1 family member A1 | CSC marker, drug resistance | -1.7 |

| PROM1 | Prominin 1 (CD133) | CSC marker | -1.9 |

| SOX2 | SRY-box transcription factor 2 | Pluripotency, CSC marker | -2.3 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on CRC cells.

RNA-Sequencing

-

Cell Culture and Treatment: HT29 colorectal adenocarcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are treated with this compound at a final concentration of 0.5 µM or with a DMSO vehicle control for 48 hours.

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation and Sequencing: RNA-sequencing libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.

-

Bioinformatic Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups to identify genes with statistically significant changes in expression.

Serial Organoid Formation Assay

-

Primary CRC Tissue Dissociation: Freshly resected primary CRC tissue is washed, minced, and enzymatically digested to obtain a single-cell suspension.

-

Organoid Culture: The isolated CRC cells are embedded in a basement membrane matrix and cultured in a specialized organoid growth medium.

-

This compound Treatment: this compound is added to the organoid culture medium at various concentrations.

-

Serial Passaging: After 7-10 days, the primary organoids are harvested, dissociated into single cells, and re-plated for the next generation of organoid formation. This process is repeated for several passages to assess the long-term effects of this compound on the self-renewal capacity of CSCs.

-

Quantification: The number and size of organoids are quantified at each passage to determine the impact of this compound on the organoid-forming efficiency.

In Vivo Serial Tumor Transplantation

-

Patient-Derived Xenograft (PDX) Establishment: Fresh human CRC tumor fragments are surgically implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested, dissociated, and serially transplanted into new recipient mice to establish stable PDX lines.

-

This compound Treatment: Mice bearing established PDX tumors are treated with this compound or a vehicle control via intraperitoneal injection.

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess the effect of this compound on tumor growth.

-

Serial Transplantation of Treated Tumors: Tumors from this compound-treated and control mice are harvested, and a defined number of cells are transplanted into secondary recipient mice to evaluate the impact of the treatment on the tumor-initiating capacity of the CSCs.

Conclusion

This compound represents a promising new therapeutic strategy for colorectal cancer by specifically targeting the CSC population. Its mechanism of action, involving the disruption of the Sam68-Src interaction and subsequent modulation of Wnt/β-catenin and NF-κB signaling pathways, leads to significant changes in gene expression that inhibit CSC self-renewal and tumor growth. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies for CRC.

References

Methodological & Application

Application Notes and Protocols for YB-0158 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YB-0158 is a peptidomimetic small molecule identified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant anti-cancer activity in colorectal cancer (CRC) models. It functions by disrupting the interaction between Sam68 (Src-associated in mitosis 68 kDa protein) and the tyrosine kinase Src. This disruption leads to the nuclear accumulation of Sam68, subsequent inhibition of Wnt/β-catenin signaling, and induction of apoptosis in cancer stem cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the Wnt signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| HT29 | Colorectal Cancer | Growth Inhibition | EC50 | 0.290 | [1] |

| MC38 | Murine Colon Adenocarcinoma | Growth Inhibition | EC50 | 1.64 | |

| t-hESCs | Transformed Human Embryonic Stem Cells | Growth Inhibition | EC50 | ~0.1 | [1] |

| HCT116 (Sam68 Overexpression) | Colorectal Cancer | Growth Inhibition | EC50 | > 0.625 | [1] |

Signaling Pathway

The proposed mechanism of action for this compound involves the disruption of the Sam68-Src protein-protein interaction. This event leads to the nuclear translocation of Sam68, which in turn modulates the Wnt/β-catenin signaling pathway, ultimately leading to decreased expression of target genes such as c-myc and cyclin D1, and induction of apoptosis.

Caption: Signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HT29, HCT116, SW480)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Colorectal cancer cell lines

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Incubate for 24 hours, then treat the cells with various concentrations of this compound (e.g., 0.2 µM and 0.5 µM) for 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Co-Immunoprecipitation of Sam68 and Src

This protocol details the procedure to assess the disruption of the Sam68-Src interaction following this compound treatment.

Materials:

-

HT29 cells

-

Complete growth medium

-

This compound (0.3 µM)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Sam68 antibody for immunoprecipitation (IP)

-

Anti-Src antibody for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat HT29 cells with 0.3 µM this compound or vehicle (DMSO) for 48 hours.[1]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Incubate 1-2 mg of total protein lysate with an anti-Sam68 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Src antibody, followed by a secondary antibody.

-

Detect the signal using an appropriate chemiluminescence substrate.

Caption: Workflow for Co-Immunoprecipitation.

Western Blot Analysis of Wnt Signaling Pathway Components

This protocol is for analyzing the protein expression levels of key components of the Wnt/β-catenin pathway.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with this compound at desired concentrations and time points.

-

Lyse the cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

-

anti-β-catenin: 1:1000

-

anti-c-myc: 1:1000

-

anti-cyclin D1: 1:1000

-

anti-GAPDH (loading control): 1:5000

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescence substrate.

References

Application Notes and Protocols for In Vivo Studies with YB-0158

A Guide for Researchers in Drug Development

These application notes provide detailed protocols for the dissolution and preparation of YB-0158, a peptidomimetic small molecule targeting cancer stem cells, for in vivo experimental use. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Storage

This compound is a potent agent targeting colorectal cancer stem cells by disrupting the Sam68-Src interaction.[1][2] It is a reverse-turn peptidomimetic compound that has been shown to induce apoptosis in colorectal cancer cells.[1][2]

| Property | Value |

| CAS Number | 1144043-83-3[3] |

| Molecular Formula | C₃₂H₃₂N₇Na₂O₇P |

| Molecular Weight | 703.59 g/mol |

| Appearance | Solid Powder |

| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture. |

| Storage (In Solvent) | -80°C for up to 1 year. |

Solubility of this compound

Proper dissolution is critical for the bioavailability and efficacy of this compound in vivo. The compound exhibits poor solubility in aqueous solutions.

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (142.13 mM) | Ultrasonic assistance is required. |

| Water | < 0.1 mg/mL | Insoluble. |

For in vivo applications, a co-solvent system is necessary to achieve a stable and injectable solution.

In Vivo Preparation Protocols

The following are established protocols for preparing this compound for in vivo administration, typically via intraperitoneal (IP) injection. A common dosage used in studies is 100 mg/kg.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound powder.

-

Add 10% of the final volume as DMSO to the this compound powder.

-

Vortex and/or sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

-

Add 40% of the final volume as PEG300 and mix thoroughly.

-

Add 5% of the final volume as Tween-80 and mix thoroughly.

-

Add the remaining 45% of the final volume as saline and mix until a clear, homogenous solution is achieved.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL.

Materials:

-

This compound powder

-

DMSO

-

Captisol® (Sulfobutylether-β-cyclodextrin or SBE-β-CD)

-

Saline solution (0.9% NaCl)

Procedure:

-

Prepare a 20% SBE-β-CD solution in saline.

-

Weigh the required amount of this compound powder.

-

Add 10% of the final volume as DMSO to the this compound powder.

-

Vortex and/or sonicate until the powder is dissolved.

-

Add 90% of the final volume as the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

This formulation provides a clear solution with a solubility of ≥ 2.5 mg/mL.

Materials:

-

This compound powder

-

DMSO

-

Corn Oil

Procedure:

-

Weigh the required amount of this compound powder.

-

Add 10% of the final volume as DMSO to the this compound powder.

-

Vortex and/or sonicate to dissolve the compound completely.

-

Add 90% of the final volume as corn oil.

-

Mix thoroughly to achieve a clear, homogenous solution.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound and its targeted signaling pathway.

Caption: Experimental workflow for the preparation of this compound solution for in vivo administration.

Caption: Simplified signaling pathway of this compound, highlighting the disruption of the Sam68-Src interaction and its downstream effects.

References

Application Notes and Protocols: YB-0158 in Mouse Models of Colorectal Cancer

For Research Use Only.

Introduction

YB-0158 is a peptidomimetic small molecule that acts as a potent inhibitor of the Wnt signaling pathway.[1] It functions by disrupting the interaction between Sam68 and Src, which leads to the induction of apoptosis in colorectal cancer (CRC) cells.[1] Preclinical studies have demonstrated its potential as a cancer stem cell (CSC) targeting agent.[2] These notes provide a summary of the available data on the dosage and administration of this compound in mouse models of colorectal cancer and offer a detailed protocol for its in vivo application.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study of this compound in a syngeneic mouse model of colorectal cancer.

| Parameter | Details | Reference |

| Compound | This compound | [2] |

| Mouse Strain | C57BL/6 | [2] |

| Cancer Cell Line | MC38 (murine colon adenocarcinoma) | |

| Dosage | 100 mg/kg | |

| Administration Route | Intraperitoneal (IP) Injection | |

| Dosing Schedule | Daily for 14 days, starting 7 days post-engraftment | |

| Reported Efficacy | Did not show significant differences in primary tumor size compared to saline controls within the 14-day treatment period. However, it was shown to eliminate colorectal CSC activity in a serial tumor transplantation assay. | |

| Observed Toxicity | No significant toxicity was reported at this dose and schedule. |

Signaling Pathway

This compound targets the Wnt signaling pathway, which is frequently hyperactivated in colorectal cancers and plays a crucial role in maintaining cancer stem cell functions. The compound disrupts the interaction between Sam68 and Src, leading to downstream effects that include the induction of apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In Vivo Murine Syngeneic Serial Tumor Transplantation Assay

This protocol describes the use of this compound to assess its effect on cancer stem cell activity in a syngeneic mouse model.

Materials:

-

This compound

-

Saline solution (vehicle control)

-

MC38 murine colon adenocarcinoma cells

-

C57BL/6 mice (female, 6-8 weeks old)

-

Standard cell culture reagents

-

Syringes and needles for injection (27-30 gauge)

-

Calipers for tumor measurement

-

Anesthesia for animal procedures

-

Fluorescence imaging system for tumor detection (optional)

Experimental Workflow:

Caption: Workflow for the serial tumor transplantation assay.

Procedure:

-

Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluence for injection.

-

Cell Preparation: On the day of injection, harvest the MC38 cells and resuspend them in sterile saline at a concentration of 5 x 10^6 cells/mL.

-

Primary Tumor Implantation: Anesthetize the C57BL/6 mice. Inject 5 x 10^5 MC38 cells (in 0.1 mL of saline) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: On day 7 post-engraftment, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (100 mg/kg) or saline (vehicle control) via intraperitoneal (IP) injection daily for 14 consecutive days.

-

Primary Tumor Assessment: Continue to monitor the primary tumor volume throughout the treatment period.

-

Serial Transplantation (for CSC activity assessment):

-

At the end of the treatment period, euthanize the primary recipient mice and aseptically harvest the tumors.

-

Prepare a single-cell suspension from the harvested tumors.

-

Inject an equal number of cells from the tumors of this compound-treated and control mice into the flanks of new, untreated secondary recipient C57BL/6 mice.

-

-

Secondary Tumor Assessment: Monitor the secondary recipient mice for tumor formation. The presence or absence of secondary tumors is an indicator of the cancer stem cell activity in the primary tumors.

Future Directions

The currently available data provides a foundational dosage and administration protocol for this compound in a specific mouse model of colorectal cancer. However, for a comprehensive understanding of its preclinical profile, further research is warranted in the following areas:

-

Dose-Response Studies: To determine the optimal therapeutic dose and to establish a therapeutic window, studies employing a range of this compound doses are necessary.

-

Toxicology Studies: Comprehensive acute and chronic toxicology studies in mice are required to fully characterize the safety profile of this compound. This should include hematological and biochemical analyses, as well as histopathological examination of major organs.

-

Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice is crucial for understanding its bioavailability and for optimizing dosing schedules.

-

Efficacy in Different Models: The efficacy of this compound should be evaluated in other preclinical models of colorectal cancer, including patient-derived xenograft (PDX) models, to assess its activity in a more clinically relevant setting.

References

Application Notes and Protocols for YB-0158 in Patient-Derived Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

YB-0158 is a novel peptidomimetic compound that shows significant promise as a cancer stem cell (CSC) targeting agent, particularly in colorectal cancer (CRC). It functions by disrupting the interaction between Sam68 and Src, which subsequently inhibits the Wnt/β-catenin signaling pathway, a critical driver of CSC self-renewal and tumor progression. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the genetic and phenotypic heterogeneity of individual tumors. This document provides detailed application notes and protocols for the utilization of this compound in patient-derived colorectal cancer organoid cultures to assess its therapeutic potential.

Mechanism of Action

This compound is a reverse-turn peptidomimetic that has been identified to directly target Sam68, a key mediator in CSC populations. The binding of this compound to Sam68 disrupts its interaction with Src, a non-receptor tyrosine kinase. This disruption leads to the inhibition of the canonical Wnt/β-catenin signaling pathway, a cascade frequently hyperactivated in colorectal cancer. The inhibition of this pathway results in decreased expression of downstream target genes crucial for cancer stem cell maintenance and proliferation, such as LGR5 and MYC. Consequently, this compound treatment can lead to apoptosis and a reduction in the self-renewal capacity of colorectal cancer stem cells.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound disrupts the Sam68-Src interaction, leading to the inhibition of Wnt/β-catenin signaling and a subsequent reduction in cancer stem cell self-renewal and proliferation.

Quantitative Data Summary

While specific IC50 values for this compound in a panel of patient-derived colorectal cancer organoids are not yet publicly available in extensive datasets, the following table summarizes the currently available quantitative and qualitative data based on existing research. This table will be updated as more data becomes available.

| Parameter | Cell Line / Model | Value / Effect | Reference |

| EC50 | Murine Colon Carcinoma (MC38 cells) | 1.64 µM | [1] |

| Apoptosis Induction | Colorectal Cancer Cells | Significant increase in activated Caspase-3/7 at 0.2 µM and 0.5 µM after 48 hours. | [1] |

| Gene Expression | HT29 Cells | Decreased CBP recruitment at the promoter of Wnt/β-catenin target genes LGR5 and MYC at 0.3 µM. | [1] |

| In Vivo Efficacy | C57BL/6 mice bearing MC38 cells | No significant difference in primary tumor size at 100 mg/kg IP. | [1] |

| CSC Activity (in vivo) | Serial Tumor Transplantation | Suppressed secondary tumor formation in 69% of recipient mice. | [2] |

Experimental Protocols

The following protocols provide a comprehensive guide for utilizing this compound in patient-derived colorectal cancer organoid cultures, from organoid establishment to the assessment of drug efficacy.

Figure 2: Experimental Workflow. This diagram outlines the key steps for assessing the efficacy of this compound in patient-derived colorectal cancer organoids.

Protocol 1: Establishment and Culture of Patient-Derived Colorectal Cancer Organoids

This protocol is adapted from established methods for generating organoids from colorectal cancer tissues.

Materials:

-

Freshly resected colorectal cancer tissue

-

Gentle Cell Dissociation Reagent

-

Advanced DMEM/F12 medium

-

HEPES buffer

-

Glutamax

-

Penicillin-Streptomycin

-

B27 supplement

-

N2 supplement

-

N-acetylcysteine

-

Human EGF

-

Noggin

-

R-spondin1

-

A83-01 (TGF-β inhibitor)

-

SB202190 (p38 inhibitor)

-

Y-27632 (ROCK inhibitor)

-

Matrigel (growth factor reduced)

-

Collagenase/Hyaluronidase

-

DNase I

Procedure:

-

Tissue Collection and Preparation:

-

Collect fresh tumor tissue in ice-cold Advanced DMEM/F12 supplemented with Penicillin-Streptomycin.

-

Wash the tissue multiple times with cold PBS to remove excess blood and debris.

-

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a tube containing a digestion solution (e.g., Collagenase/Hyaluronidase and DNase I in Advanced DMEM/F12).

-

Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated into crypts.

-

Monitor the digestion process to avoid over-digestion.

-

-

Crypt Isolation:

-

Stop the digestion by adding cold Advanced DMEM/F12.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate to pellet the crypts.

-

Wash the pellet with cold basal medium.

-

-

Matrigel Embedding and Plating:

-

Resuspend the crypt pellet in a small volume of Matrigel on ice.

-

Plate droplets of the Matrigel-crypt suspension into pre-warmed culture plates.

-

Allow the Matrigel to solidify at 37°C for 15-30 minutes.

-

-

Organoid Culture:

-

Overlay the Matrigel domes with complete human intestinal organoid medium (containing EGF, Noggin, R-spondin1, etc.).

-

Culture the organoids at 37°C in a 5% CO₂ incubator.

-

Change the medium every 2-3 days.

-

Passage the organoids every 7-10 days by mechanically disrupting them and re-embedding in fresh Matrigel.

-

Protocol 2: Drug Sensitivity and Viability Assay with this compound

Materials:

-

Established patient-derived colorectal cancer organoid cultures

-

This compound stock solution (dissolved in DMSO)

-

Organoid culture medium

-

96-well clear bottom white plates

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Microplate reader with luminescence detection

-

Microscope with imaging capabilities

Procedure:

-

Organoid Plating for Assay:

-

Harvest mature organoids and mechanically dissociate them into smaller fragments.

-

Count the organoid fragments and resuspend them in Matrigel at a desired density.

-

Plate the organoid-Matrigel suspension into a 96-well plate.

-

Allow the Matrigel to solidify and add organoid culture medium.

-

Culture for 24-48 hours to allow organoid recovery and initial growth.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in organoid culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

-

-

Assessment of Viability and Growth:

-

Imaging: At the end of the incubation period, capture brightfield images of the organoids in each well. Analyze the images to quantify changes in organoid size and morphology.

-

Viability Assay (CellTiter-Glo® 3D):

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

-

Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control to determine the percentage of viability for each this compound concentration.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 3: Analysis of Biomarker Expression

Materials:

-

This compound treated and control organoids

-

Reagents for RNA extraction (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (LGR5, MYC, AXIN2, etc.) and a housekeeping gene (GAPDH, ACTB).

-

Reagents for immunohistochemistry (IHC) or immunofluorescence (IF) (e.g., antibodies against activated Caspase-3, Ki67).

Procedure (Example: qPCR for Gene Expression):

-

RNA Extraction:

-

Harvest organoids from the Matrigel using a cell recovery solution.

-

Extract total RNA using a standard protocol (e.g., TRIzol).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform quantitative PCR using the synthesized cDNA, specific primers for target genes, and a qPCR master mix.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated organoids compared to the vehicle control.

-

Conclusion

The use of this compound in patient-derived colorectal cancer organoids provides a robust platform for evaluating its therapeutic efficacy in a patient-relevant preclinical model. The protocols outlined above offer a systematic approach to assess the impact of this compound on organoid viability, growth, and the modulation of key signaling pathways. These studies are crucial for advancing our understanding of this compound's mechanism of action and for its potential translation into clinical applications for colorectal cancer therapy.

References

-

MedChemExpress. This compound (Wnt pathway inhibitor 2).

-

Masibag, J. A., et al. (2021). Pharmacological targeting of Sam68 functions in colorectal cancer stem cells. iScience, 24(12), 103456.

References

Application Notes and Protocols for Western Blot Analysis of the Sam68 Pathway Following YB-0158 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the Western blot analysis of the Sam68 signaling pathway in response to treatment with YB-0158, a small molecule inhibitor targeting Sam68 functions in cancer stem cells.

Introduction

Sam68 (Src-associated in mitosis 68 kDa) is an RNA-binding protein that functions as an adaptor protein in various signaling pathways, influencing processes such as RNA metabolism, cell cycle progression, and apoptosis.[1][2][3] Its dysregulation has been implicated in the progression of several cancers, including colorectal cancer.[4][5] this compound is a peptidomimetic small molecule that has been identified as a direct inhibitor of Sam68. It has been shown to disrupt the interaction between Sam68 and Src, leading to the nuclear accumulation of Sam68 and subsequent downstream effects on pathways like Wnt/β-catenin and NF-κB. Western blot analysis is a critical technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression and phosphorylation status of key components of the Sam68 pathway.

Data Presentation

Table 1: Expected Changes in Protein Levels and Localization after this compound Treatment

| Target Protein | Expected Change with this compound | Cellular Fraction for Analysis | Rationale |

| Sam68 | No significant change in total protein levels. Increased nuclear localization. | Total Cell Lysate & Nuclear Fraction | This compound disrupts Sam68-Src interaction, leading to its accumulation in the nucleus. |

| p-Src (Y416) | No significant change. | Total Cell Lysate | This compound is not expected to directly inhibit Src kinase activity. |

| β-catenin | Decrease in active (nuclear) levels. | Nuclear Fraction | Disruption of the Sam68-Src complex can inhibit the Wnt/β-catenin pathway. |

| Cyclin D1 | Decrease in protein levels. | Total Cell Lysate | Cyclin D1 is a downstream target of the Wnt/β-catenin pathway. |

| c-Myc | Decrease in protein levels. | Total Cell Lysate | c-Myc is another key downstream target of Wnt/β-catenin signaling. |

| p-p65 (S536) (NF-κB) | Potential for alteration in phosphorylation status. | Nuclear Fraction | Sam68 is known to influence NF-κB signaling. |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAM68 directs STING signaling to apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sam68 is Required for both NF-κB Activation and Apoptosis Signaling by the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: YB-0158-Induced Apoptosis in HT29 Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YB-0158 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. These application notes provide detailed protocols for assessing this compound-induced apoptosis in the human colorectal adenocarcinoma cell line, HT29. The included methodologies cover the analysis of cell viability, the detection of apoptotic markers, and the elucidation of the potential signaling cascade involved. The data presented herein is intended to guide researchers in utilizing this compound as a tool for cancer research and drug development.

Data Presentation